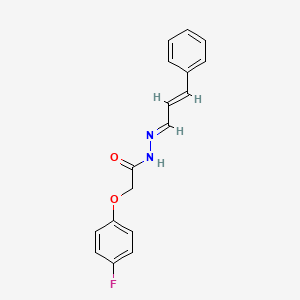![molecular formula C16H17N3O3 B5542083 4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}morpholine](/img/structure/B5542083.png)
4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to 4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}morpholine involves various chemical reactions, including cyclocondensation, nucleophilic substitution, and pyrolysis, to produce novel compounds with diverse functional groups and potential activities. For instance, cyclocondensation of certain pyrimidine derivatives under mild conditions can afford compounds with complex structures, showcasing the versatility of synthetic strategies involving morpholine derivatives (Karimian et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds related to 4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}morpholine has been studied using various spectroscopic methods. These studies include the determination of 1H and 13C NMR data, which help in understanding the compound's structure and the form it primarily exists in. Such detailed analysis is essential for further modifications and understanding the reactivity of these compounds (Karimian et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of 4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}morpholine derivatives include their ability to undergo reactions such as nucleophilic substitution and ring-opening reactions. These reactions not only demonstrate the chemical versatility of these compounds but also their potential to be transformed into new derivatives with varied biological activities (Maki et al., 1988).
科学的研究の応用
Synthesis and Biological Activity
Research has demonstrated the synthesis and evaluation of novel compounds related to 4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}morpholine, focusing on their potential biological activities. For instance, studies have developed new derivatives showing significant analgesic and anti-inflammatory activities, highlighting the chemical versatility and therapeutic potential of these molecules. The synthesis processes often involve multi-step reactions, yielding compounds tested for various biological effects, such as antiproliferative activities against different types of neoplastic cells, indicating their potential application in cancer treatment (Demchenko et al., 2015; Şüküroğlu et al., 2006; Al‐Ghorbani et al., 2017).
Chemical Synthesis and Transformations
The chemical synthesis and transformations of related compounds have been extensively studied, showcasing methods to create a variety of derivatives with potential for further biological evaluation. Techniques include nucleophilic substitution reactions and the use of morpholino groups to synthesize polysubstituted pyridazinones, indicating the adaptability of these chemical structures for generating diverse molecular entities with possible drug discovery applications (Guzyr et al., 2013; Pattison et al., 2009).
Physicochemical Properties
The exploration of physicochemical properties of 4-benzyl-4-methylmorpholinium-based ionic liquids, including those with morpholinyl groups, has provided insights into their solubility, stability, and potential applications in green chemistry. This research offers a foundation for developing new solvents or reagents that could be used in various chemical synthesis and pharmaceutical formulation processes (Pernak et al., 2011).
特性
IUPAC Name |
[3-(6-methylpyridazin-3-yl)oxyphenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-12-5-6-15(18-17-12)22-14-4-2-3-13(11-14)16(20)19-7-9-21-10-8-19/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEAFNTYBTZLCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-fluorophenoxy)methyl]-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5542031.png)
![(3R*,4S*)-1-[2-(benzyloxy)benzoyl]-4-cyclopropylpyrrolidin-3-amine](/img/structure/B5542038.png)

![2-methyl-4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542045.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(6-quinoxalinylcarbonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5542050.png)

![ethyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5542063.png)

![4-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5542068.png)
![4-methyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5542071.png)
![3-[{[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]-1,2-propanediol](/img/structure/B5542076.png)

![3-[2-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B5542081.png)